

dealing with premature drug release from MC-VC-PABC-DNA31

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Compound of Interest

Compound Name: MC-VC-PABC-DNA31

Cat. No.: B15605044

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Technical Support Center: MC-VC-PABC-DNA31

Welcome to the technical support center for the **MC-VC-PABC-DNA31** drug-linker conjugate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly premature drug release, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the MC-VC-PABC-DNA31 linker?

A1: The MC-VC-PABC-DNA31 is a cleavable linker system designed for targeted drug delivery in antibody-drug conjugates (ADCs).[1][2][3] The Valine-Citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside target cells.[4][5][6] Following the enzymatic cleavage of the VC component, the PABC (para-aminobenzyl carbamate) spacer undergoes a self-immolative 1,6-elimination reaction to release the active DNA31 payload in its unmodified form.[5][7]

Q2: What are the primary causes of premature release of DNA31 from the linker?

A2: Premature drug release from the VC-PABC linker is a known challenge and can be attributed to several factors:



- Enzymatic Cleavage in Circulation: The VC-PABC linker can be susceptible to cleavage by certain enzymes present in the bloodstream.[8] In rodent models, particularly mice,
 Carboxylesterase 1C has been identified as the enzyme responsible for this extracellular hydrolysis.[9][10][11] The linker is generally more stable in human and non-human primate plasma.[4][9]
- Linker Instability: The chemical stability of the linker itself can be a factor, although the VC-PABC system is generally considered to have superior systemic stability compared to other cleavable linkers.[4]
- Conjugation Site: The specific site of conjugation on the monoclonal antibody can influence the stability of the linker.[4]

Q3: What are the potential consequences of premature drug release?

A3: Premature release of the cytotoxic payload can have significant negative impacts on the performance of the ADC:

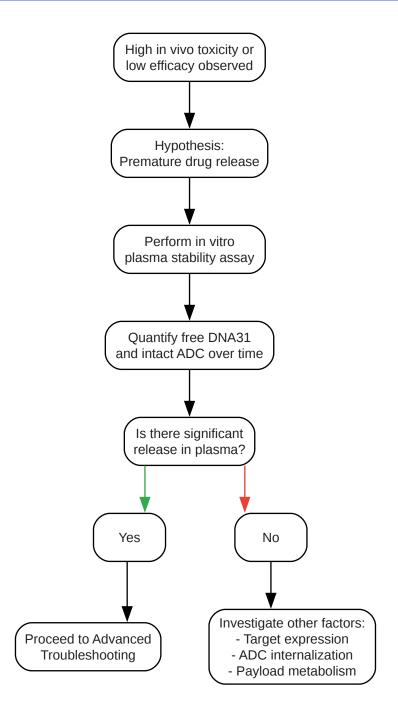
- Systemic Toxicity: Release of the potent DNA31 payload into systemic circulation can lead to off-target toxicity, affecting healthy tissues and causing adverse side effects.[12][13][14]
- Reduced Efficacy: If the drug is released before the ADC reaches the target tumor cells, the therapeutic efficacy will be diminished.[13]
- Altered Pharmacokinetics: Premature cleavage can alter the pharmacokinetic profile of the ADC, leading to faster clearance of the payload.[4]

Troubleshooting Guide: Premature Drug Release

This guide provides a systematic approach to identifying and addressing issues related to the premature release of DNA31.

Problem: Increased systemic toxicity or reduced efficacy observed in preclinical in vivo studies. Initial Assessment Workflow





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Caption: Initial assessment workflow for premature drug release.

Advanced Troubleshooting & Mitigation Strategies



Potential Cause	Recommended Action	Experimental Protocol
Enzymatic Cleavage in Plasma	Characterize the stability of the ADC in plasma from different species (mouse, rat, human).	INVALID-LINK
If instability is confirmed in the preclinical model's plasma, consider using a more relevant model or modifying the linker.		
Linker Instability at Conjugation Site	If using a site-specific conjugation method, compare the stability of ADCs conjugated at different sites.	INVALID-LINK
If not using site-specific conjugation, analyze the heterogeneity of the ADC preparation.	INVALID-LINK	
Chemical Instability	Assess the stability of the ADC under different formulation conditions (pH, temperature).	INVALID-LINK

Experimental Protocols Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the **MC-VC-PABC-DNA31** conjugate in plasma and quantify the rate of premature drug release.

Methodology:

- Sample Preparation:
 - Thaw plasma (mouse, rat, cynomolgus monkey, human) at 37°C.
 - Spike the ADC into the plasma at a final concentration of 100 μg/mL.



- Prepare control samples with the ADC in a formulation buffer.
- Incubation:
 - Incubate the samples at 37°C.
 - Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
 - Immediately freeze the collected aliquots at -80°C to stop the reaction.
- Analysis:
 - Quantify the concentration of intact ADC and free DNA31 in each sample using LC-MS/MS.[15][16]
 - Alternatively, determine the average drug-to-antibody ratio (DAR) at each time point using Hydrophobic Interaction Chromatography (HIC).[17][18]

Protocol 2: Comparative Stability of Site-Specific Conjugates

Objective: To evaluate the influence of the conjugation site on the stability of the linker.

Methodology:

- ADC Preparation:
 - Prepare several batches of ADCs, each with the MC-VC-PABC-DNA31 conjugated to a different, specific site on the antibody.
- Stability Testing:
 - Perform the In Vitro Plasma Stability Assay (Protocol 1) for each of the site-specific ADC batches.
- Data Analysis:
 - Compare the rate of drug release and the decrease in DAR among the different batches.



Identify the conjugation sites that provide the most stable conjugate.

Protocol 3: Characterization of ADC Heterogeneity

Objective: To assess the distribution of drug-to-antibody ratios (DAR) in the ADC preparation.

Methodology:

- Hydrophobic Interaction Chromatography (HIC):
 - Use a HIC column to separate the different DAR species.
 - Integrate the peaks corresponding to each DAR species to determine their relative abundance.
- Mass Spectrometry (MS):
 - Perform intact mass analysis of the ADC to confirm the presence of different DAR species and identify any fragments resulting from premature cleavage.

Protocol 4: Forced Degradation Study

Objective: To evaluate the chemical stability of the ADC under stress conditions.

Methodology:

- Stress Conditions:
 - Expose the ADC to a range of conditions, including:
 - Elevated temperatures (e.g., 40°C, 50°C)
 - Different pH values (e.g., pH 5, pH 8)
 - Oxidizing agents (e.g., hydrogen peroxide)
 - Light exposure
- Analysis:



- At various time points, analyze the samples using:
 - Size-Exclusion Chromatography (SEC) to detect aggregation or fragmentation.[18]
 - HIC or RP-HPLC to assess changes in DAR and detect degradation products.
 - LC-MS to identify the structure of degradation products.

Data Presentation

Table 1: In Vitro Plasma Stability of MC-VC-PABC-DNA31 ADC

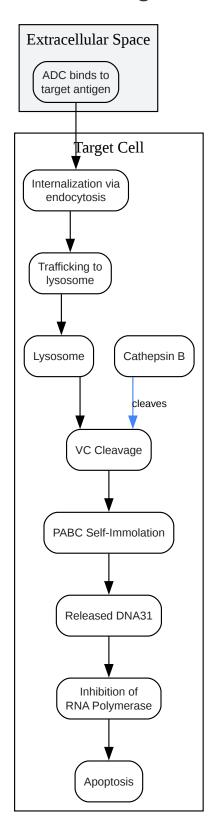
Time (hours)	Intact ADC (%) - Mouse Plasma	Intact ADC (%) - Human Plasma	Free DNA31 (ng/mL) - Mouse Plasma	Free DNA31 (ng/mL) - Human Plasma
0	100	100	0	0
1	95	99	50	10
4	80	98	200	20
8	65	97	350	30
24	40	95	600	50
48	20	92	800	80
72	10	90	900	100

Table 2: Comparative Stability of Site-Specific Conjugates in Mouse Plasma

Conjugation Site	Half-life of Intact ADC (hours)	% Intact ADC after 48 hours
Site A (Fab)	15	18
Site B (Fc)	30	45
Site C (Engineered Cys)	45	65



Signaling Pathways & Workflows Mechanism of Intracellular Drug Release

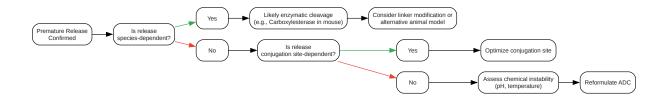




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Caption: Intracellular processing of the MC-VC-PABC-DNA31 ADC.

Troubleshooting Logic for Premature Release



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Caption: Decision tree for troubleshooting premature drug release.

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